6-(Chloromethyl)-3-(trifluoromethyl)quinoline
Description
6-(Chloromethyl)-3-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chloromethyl group at the 6th position and a trifluoromethyl group at the 3rd position on the quinoline ring
Properties
Molecular Formula |
C11H7ClF3N |
|---|---|
Molecular Weight |
245.63 g/mol |
IUPAC Name |
6-(chloromethyl)-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3N/c12-5-7-1-2-10-8(3-7)4-9(6-16-10)11(13,14)15/h1-4,6H,5H2 |
InChI Key |
KTHLFHCCVBQPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1CCl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-3-(trifluoromethyl)quinoline typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the quinoline ring. One common method involves the reaction of quinoline with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Major Products: The major products formed from these reactions include azidoquinolines, thiol-substituted quinolines, quinoline N-oxides, and dihydroquinolines .
Scientific Research Applications
6-(Chloromethyl)-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of fluorescent probes for biological imaging and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors .
Comparison with Similar Compounds
4,6,8-Trichloro-2-(trifluoromethyl)quinoline: This compound has similar trifluoromethyl and chloro substituents but differs in the position and number of chlorine atoms.
4-Chloro-6-(trifluoromethyl)quinoline: Similar in structure but with a different substitution pattern.
Uniqueness: 6-(Chloromethyl)-3-(trifluoromethyl)quinoline is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
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